

An In-depth Technical Guide to 4-chloro-3-nitro-N-phenylbenzenesulfonamide

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Compound of Interest

Compound Name: *Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-chloro-3-nitro-N-phenylbenzenesulfonamide, supplemented with detailed experimental protocols and a relevant biochemical pathway visualization. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Physical and Chemical Properties

4-chloro-3-nitro-N-phenylbenzenesulfonamide is a sulfonamide derivative with the chemical formula $C_{12}H_9ClN_2O_4S$.^{[1][2][3]} Its chemical structure incorporates a benzenesulfonamide core with a chloro and a nitro substituent on one phenyl ring and another phenyl group attached to the sulfonamide nitrogen.

Quantitative Data Summary

While specific experimental data for some physical properties of 4-chloro-3-nitro-N-phenylbenzenesulfonamide are not readily available in the literature, the table below summarizes key known and predicted values. It is important to note the distinction from the related compound, 4-chloro-3-nitrobenzenesulfonamide (CAS 97-09-6), for which more extensive data is published.

Property	Value	Source
CAS Number	137-49-5	[1] [2] [3]
Molecular Formula	C ₁₂ H ₉ ClN ₂ O ₄ S	[1] [2] [3]
Molecular Weight	312.73 g/mol	[1] [2]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
XlogP (Predicted)	2.9	

Experimental Protocols

The following sections detail standardized methodologies for the synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide and the determination of its melting point. These protocols are based on general and established laboratory techniques.

Synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide

This procedure is adapted from general methods for the synthesis of N-aryl sulfonamides from benzenesulfonyl chlorides and aniline.

Materials:

- 4-chloro-3-nitrobenzenesulfonyl chloride
- Aniline
- Pyridine (or another suitable base like triethylamine)
- A suitable solvent (e.g., acetone, tetrahydrofuran)
- Ice bath

- Standard laboratory glassware
- Stirring apparatus
- Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

- In a reaction flask, dissolve aniline (1.0 equivalent) in the chosen solvent under an inert atmosphere.
- Cool the solution in an ice bath.
- Slowly add pyridine (1.2 equivalents) to the stirred solution.
- In a separate container, dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent.
- Add the 4-chloro-3-nitrobenzenesulfonyl chloride solution dropwise to the cooled aniline solution.
- Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours, monitoring the reaction's progress using thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the addition of water.
- The product is extracted into an organic solvent, such as ethyl acetate.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield pure 4-chloro-3-nitro-N-phenylbenzenesulfonamide.

Determination of Melting Point

This protocol describes the capillary method for determining the melting point of a crystalline solid, a key indicator of purity.^{[1][4][5]}

Materials:

- Purified 4-chloro-3-nitro-N-phenylbenzenesulfonamide (finely powdered and dry)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle

Procedure:

- Ensure the sample of 4-chloro-3-nitro-N-phenylbenzenesulfonamide is completely dry and finely powdered.^[5] If necessary, grind the crystals using a mortar and pestle.
- Pack a small amount of the powdered sample into a capillary tube to a height of approximately 2-3 mm.^[1] This is achieved by tapping the open end of the capillary into the powder and then tapping the sealed end on a hard surface to compact the sample at the bottom.
- Place the capillary tube into the heating block of the melting point apparatus.
- For an initial, rapid determination, heat the sample at a rate of 10-20°C per minute to get an approximate melting range.
- Allow the apparatus to cool.
- Prepare a new capillary with the sample and place it in the apparatus.
- Heat the sample again, but this time, as the temperature approaches the approximate melting point, reduce the heating rate to 1-2°C per minute.
- Record the temperature at which the first signs of melting are observed (the solid begins to turn to liquid).

- Record the temperature at which the entire sample has completely melted.
- The melting point is reported as the range between these two temperatures. A narrow melting range (0.5-1°C) is indicative of a pure compound.

Signaling Pathway Involvement

A derivative of 4-chloro-3-nitro-N-phenylbenzenesulfonamide, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), has been shown to mitigate psoriasiform lesions by inhibiting the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1) signaling pathways. This highlights a potential area of therapeutic application for compounds with this chemical scaffold.



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Caption: Inhibition of MAPK and NF- κ B pathways.

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